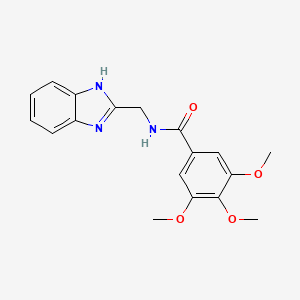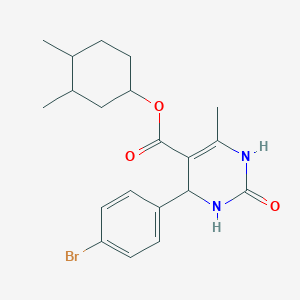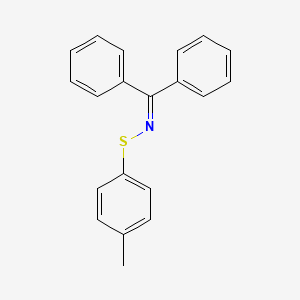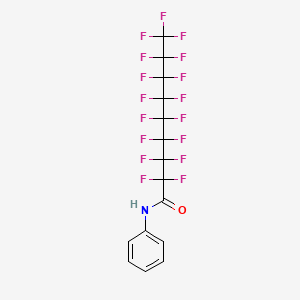
N-(1H-benzimidazol-2-ylmethyl)-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-benzoimidazol-2-ylmethyl)-3,4,5-trimethoxy-benzamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The compound N-(1H-benzoimidazol-2-ylmethyl)-3,4,5-trimethoxy-benzamide is particularly interesting due to its potential therapeutic properties and its role in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzoimidazol-2-ylmethyl)-3,4,5-trimethoxy-benzamide typically involves the condensation of 2-(chloromethyl)-1H-benzoimidazole with 3,4,5-trimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure environmental compliance and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
N-(1H-benzoimidazol-2-ylmethyl)-3,4,5-trimethoxy-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
N-(1H-benzoimidazol-2-ylmethyl)-3,4,5-trimethoxy-benzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and proteases.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-(1H-benzoimidazol-2-ylmethyl)-3,4,5-trimethoxy-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, its anticancer activity may be attributed to the inhibition of kinases involved in cell proliferation and survival pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1H-benzoimidazol-2-ylmethyl)-benzamide
- 2-(1H-benzoimidazol-2-ylmethyl)-1H-benzoimidazole
- 3,4,5-trimethoxybenzamide
Uniqueness
N-(1H-benzoimidazol-2-ylmethyl)-3,4,5-trimethoxy-benzamide is unique due to the presence of both the benzimidazole and trimethoxybenzamide moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its trimethoxybenzamide group enhances its solubility and bioavailability, while the benzimidazole moiety contributes to its biological activity.
Propiedades
Fórmula molecular |
C18H19N3O4 |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
N-(1H-benzimidazol-2-ylmethyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C18H19N3O4/c1-23-14-8-11(9-15(24-2)17(14)25-3)18(22)19-10-16-20-12-6-4-5-7-13(12)21-16/h4-9H,10H2,1-3H3,(H,19,22)(H,20,21) |
Clave InChI |
FYRAHVWZPYTLLQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NC3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-[(E)-({[3-(4-methylphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]phenoxy}acetic acid](/img/structure/B11697506.png)

![N-[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-4-bromo-benzamide](/img/structure/B11697513.png)
![2-[(2E)-2-(3,5-dibromo-2-hydroxybenzylidene)hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11697515.png)

![N-(3-chloro-4-fluorophenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B11697525.png)
![2-[(2E)-2-(4-ethoxy-3-methoxybenzylidene)hydrazinyl]-6-methylpyrimidin-4-ol](/img/structure/B11697534.png)


![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11697560.png)
![(2Z,5Z)-5-[4-(benzyloxy)-3,5-diiodobenzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11697562.png)

![N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11697566.png)

